
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with an aminomethyl group and two benzyl groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of tetrahydrofuran with formaldehyde and benzylamine under acidic conditions to form the intermediate compound. This intermediate is then further reacted with benzyl chloride and ammonia to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amine oxides, and reduced amine compounds. These products can be further utilized in different chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol
Uniqueness
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride stands out due to its tetrahydrofuran ring structure and the presence of two benzyl groups. This unique combination provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H25ClN2O |
|---|---|
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
3-(aminomethyl)-N,N-dibenzyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c20-15-19(11-12-22-16-19)21(13-17-7-3-1-4-8-17)14-18-9-5-2-6-10-18;/h1-10H,11-16,20H2;1H |
InChI-Schlüssel |
NTOHRLIXQWNTPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



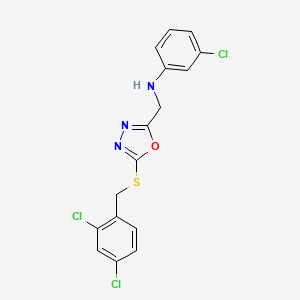
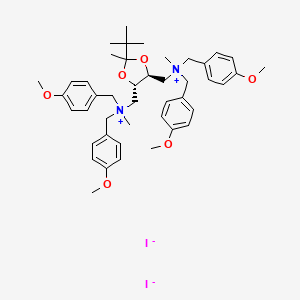
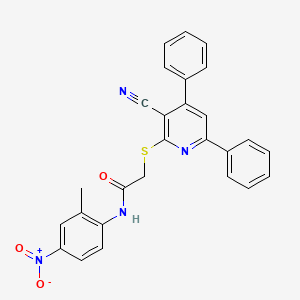
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)

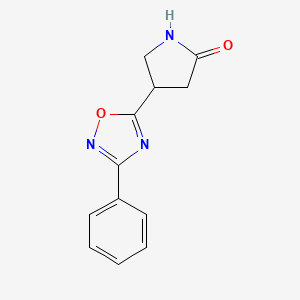


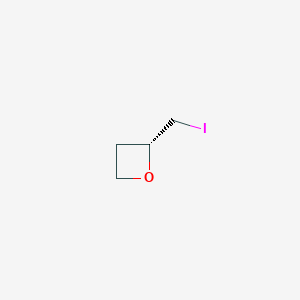
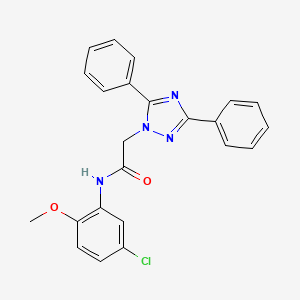
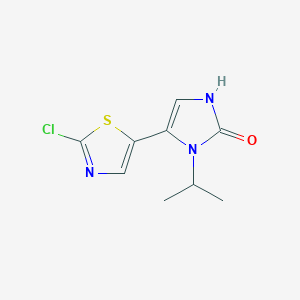
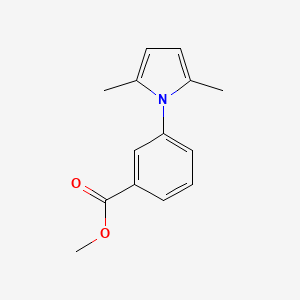
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
